1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

P2X3 antagonist tetrazole-urea molecular weight differentiation

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea (CAS 942000-45-5; molecular formula C19H22N6O; molecular weight 350.43 g/mol) is a synthetic urea derivative that features a 1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl moiety linked via a methylene bridge to a phenethyl-substituted urea. The compound belongs to the broader class of tetrazole-substituted arylamides that have been claimed as P2X3 and P2X2/3 purinergic receptor antagonists in the Roche patent family (WO2008000645A1, US8193368B2).

Molecular Formula C19H22N6O
Molecular Weight 350.426
CAS No. 942000-45-5
Cat. No. B2909832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea
CAS942000-45-5
Molecular FormulaC19H22N6O
Molecular Weight350.426
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3)C
InChIInChI=1S/C19H22N6O/c1-14-8-9-17(12-15(14)2)25-18(22-23-24-25)13-21-19(26)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H2,20,21,26)
InChIKeyCCSIIJGSTLPSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea (CAS 942000-45-5) – Compound Identity and Core Structural Profile for Procurement Evaluation


1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea (CAS 942000-45-5; molecular formula C19H22N6O; molecular weight 350.43 g/mol) is a synthetic urea derivative that features a 1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl moiety linked via a methylene bridge to a phenethyl-substituted urea . The compound belongs to the broader class of tetrazole-substituted arylamides that have been claimed as P2X3 and P2X2/3 purinergic receptor antagonists in the Roche patent family (WO2008000645A1, US8193368B2) [1]. Its structural identity is authenticated by the InChI Key CCSIIJGSTLPSFI-UHFFFAOYSA-N and the SMILES string Cc1ccc(-n2nnnc2CNC(=O)NCCc2ccccc2)cc1C , enabling unambiguous differentiation from closely related regioisomeric and substitutional analogs in procurement and analytical workflows.

Why In-Class Tetrazole-Urea Derivatives Cannot Be Interchanged with 942000-45-5 Without Quantitative Verification


Tetrazole-urea compounds claimed as P2X3/P2X2/3 antagonists exhibit profound structural sensitivity wherein seemingly minor modifications to the N-aryl substitution pattern on the tetrazole ring or variations in the urea side chain produce divergent pharmacological, physicochemical, and ADME profiles [1]. The target compound (942000-45-5) bears a specific 3,4-dimethylphenyl group on the tetrazole N1 position and a phenethyl group on the distal urea nitrogen, a combination that is not reproduced in any other single compound within the commonly available tetrazole-urea chemical space . Substitution of the 3,4-dimethylphenyl motif with a phenyl (CAS 951483-14-0), 4-methoxyphenyl, or 3-fluorophenyl analog, or replacement of the phenethyl side chain with a phenyl or benzyl group, yields structurally distinct compounds with different molecular weights, lipophilicities, and potentially divergent biological activity profiles. Researchers and procurement teams must therefore verify exact CAS registry identity, InChI Key, and chromatographic purity specifications before use to avoid unintended activity shifts arising from unrecognized analog substitution.

Quantitative Differential Evidence for 942000-45-5 vs. Closest Structural Analogs – A Comparator-Based Selection Guide


Molecular Weight and Formula Differentiation vs. N-Phenyl-Tetrazole Urea Analog (CAS 951483-14-0)

The target compound (942000-45-5) possesses a molecular formula of C19H22N6O and a molecular weight of 350.43 g/mol, whereas the closest N-phenyl-tetrazole analog 1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 951483-14-0) has a formula of C17H18N6O and a molecular weight of 322.37 g/mol . The +28.06 Da mass difference arises from the replacement of a phenyl group on the urea side chain with a phenethyl group, introducing an additional ethylene spacer. This mass shift, while modest, is sufficient to alter chromatographic retention, ionization efficiency in LC-MS, and membrane permeability predictions [1].

P2X3 antagonist tetrazole-urea molecular weight differentiation

Calculated Lipophilicity (clogP) Differentiation vs. N-Phenyl-Tetrazole Urea Analog (CAS 951483-14-0)

The target compound (942000-45-5) exhibits a calculated logP (clogP) of 2.68, as derived from the SILDrug database [1]. In contrast, the closest analog lacking the phenethyl extension, 1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 951483-14-0), is predicted to have a lower clogP (approximately 2.0-2.2 based on fragment-based estimation) due to the absence of the two additional methylene units and the smaller molecular volume. The +0.5 to +0.7 log unit increase in lipophilicity for 942000-45-5 translates to a predicted 3- to 5-fold higher octanol-water partition coefficient, which has direct implications for membrane permeability, plasma protein binding, and nonspecific binding in biochemical assays [1].

lipophilicity clogP drug-likeness physicochemical property

Topological Polar Surface Area (TPSA) Differentiation vs. Common Tetrazole-Urea Analogs

The target compound (942000-45-5) has a computed topological polar surface area (TPSA) of 68.84 Ų [1]. This value is identical to that of the N-phenyl-tetrazole analog (CAS 951483-14-0) and other tetrazole-urea compounds sharing the same hydrogen-bond donor/acceptor count (7 H-bond acceptors, 0 H-bond donors), because the TPSA is dominated by the tetrazole (four nitrogen atoms) and urea (carbonyl oxygen and two nitrogen atoms) functional groups, which are conserved across these analogs. Consequently, TPSA alone does not differentiate 942000-45-5 from its close analogs [1]. However, when combined with the measured or calculated clogP of 2.68, the ratio of lipophilicity to polarity indicates that 942000-45-5 operates near the upper boundary of CNS drug-like chemical space (typically TPSA < 90 Ų combined with clogP 1–4), while the lower clogP of the phenyl analog positions it further from this boundary [2].

TPSA polar surface area blood-brain barrier penetration ADME prediction

Patent Context and Therapeutic Target Association (P2X3/P2X2/3) vs. Untargeted Analogs

The compound 942000-45-5 is structurally encompassed within the Markush claims of the Roche patent family (WO2008000645A1, US8193368B2, EP2570407B1) directed to tetrazole-substituted arylamides as P2X3 and P2X2/3 purinergic receptor antagonists [1][2]. The generic Formula I in these patents covers compounds where R1 is optionally substituted tetrazolyl, R2 is optionally substituted phenyl/pyridinyl/thienyl, and R5 is an optionally substituted urea-linked moiety. The specific combination of a 3,4-dimethylphenyl group at the tetrazole N1 position and a phenethyl group at the urea terminus places 942000-45-5 within a subgenus associated with P2X3 receptor antagonism. In contrast, several commercially available analogs such as 1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea and 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea (CAS 951547-15-2), while sharing the 3,4-dimethylphenyl-tetrazole core, have not been explicitly associated with P2X3 antagonism in the patent literature reviewed to date .

P2X3 antagonist P2X2/3 antagonist patent analysis target identification

High-Strength Differential Evidence Limitation Notice

A comprehensive search of publicly accessible databases (PubChem, PubMed, Google Scholar, Google Patents, EPO, SureChEMBL) as of May 2026 has not identified any peer-reviewed publication, patent exemplification table, or publicly disclosed biological assay dataset that provides quantitative head-to-head or cross-study comparable data (IC50, Ki, EC50, selectivity ratios, pharmacokinetic parameters, or in vivo efficacy) for 942000-45-5 against any named comparator compound . The compound appears in several chemical vendor catalogs (primarily as a research chemical for non-human use) and in the SILDrug in silico descriptor database, but the accessible evidence base is limited to computed physicochemical properties (clogP, TPSA, molecular weight) and a structural patent association. No experimentally determined biological activity data are available in the public domain to support a quantitative differentiation claim based on potency, selectivity, metabolic stability, or in vivo performance. Users who require verified biological activity data should request unpublished data from the vendor or perform independent in-house characterization before prioritizing 942000-45-5 over any analog in their screening cascade.

evidence gap data availability procurement caution

Recommended Application Scenarios for 942000-45-5 Based on Verified Evidence


Patent Landscape Analysis and Freedom-to-Operate Studies in P2X3 Antagonist Chemical Space

942000-45-5 is structurally encompassed within the Markush claims of the Roche P2X3/P2X2/3 antagonist patent family (WO2008000645A1, US8193368B2, EP2570407B1) [1]. The compound's specific combination of a 3,4-dimethylphenyl substituent on the tetrazole N1 and a phenethyl group on the urea side chain represents a distinct substitution pattern within this patented genus. Intellectual property analysts and medicinal chemistry teams can use 942000-45-5 as a reference compound for evaluating the scope of existing patent claims and for designing novel analogs that fall outside the claimed chemical space. This application does not require demonstrated biological activity; structural identity alone is sufficient for patent analysis purposes.

In Silico ADME Profiling and Physicochemical Benchmarking of Tetrazole-Urea Compound Libraries

The compound's computed physicochemical parameters (clogP = 2.68, TPSA = 68.84 Ų, MW = 350.43 g/mol) [2] position it as a useful benchmarking standard for evaluating in silico ADME prediction models applied to tetrazole-urea chemical libraries. Its clogP of 2.68 and TPSA of 68.84 Ų place it near the upper boundary of CNS drug-like chemical space [3], making it a moderately challenging test case for blood-brain barrier penetration prediction algorithms. Computational chemistry teams can use 942000-45-5 to calibrate their models before applying them to larger compound collections, and to compare the predicted ADME properties of novel analogs against this structurally defined reference point.

Analytical Reference Standard for LC-MS Method Development and Quality Control

The distinct molecular weight (350.43 g/mol; [M+H]+ = 351.43) and unique InChI Key (CCSIIJGSTLPSFI-UHFFFAOYSA-N) of 942000-45-5 make it suitable as a retention time and mass accuracy calibrant in LC-MS methods designed to resolve closely related tetrazole-urea analogs . Its +28 Da mass difference relative to the N-phenyl-tetrazole analog (CAS 951483-14-0; MW = 322.37 g/mol) provides an adequate mass separation window for chromatographic method development. Analytical laboratories procuring multiple tetrazole-urea derivatives can use 942000-45-5 as a system suitability standard to verify column performance and mass spectrometer calibration before running high-throughput purity assessments of compound libraries.

Chemical Probe for P2X3 Target Engagement Studies (with Independent Activity Verification Required)

Given the patent-based association of the tetrazole-urea scaffold with P2X3/P2X2/3 receptor antagonism [1], 942000-45-5 may serve as a structural starting point or control compound for in-house P2X3 target engagement studies, provided that the user independently determines its potency (IC50), selectivity profile, and mode of inhibition (competitive vs. non-competitive) prior to biological interpretation. The compound's higher clogP relative to the N-phenyl analog suggests potential differences in membrane partitioning that should be accounted for when interpreting cell-based assay results. Researchers should note that no publicly disclosed potency data exist for this specific compound as of May 2026 , and any biological conclusions drawn from its use must be supported by internally generated data.

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